Methyl 2-(bromomethyl)-5-nitrobenzoate

Analytical Chemistry Pharmaceutical Quality Control Genotoxic Impurity Profiling

Methyl 2-(bromomethyl)-5-nitrobenzoate (CAS 90725-68-1, molecular formula C₉H₈BrNO₄, molecular weight 274.07 g/mol) is a benzyl bromide–nitroarene bifunctional intermediate of the nitrobenzoate ester class. It features a reactive bromomethyl group at the ortho position and a nitro substituent at the meta (5-) position of the benzoate ring.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
CAS No. 90725-68-1
Cat. No. B1356071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(bromomethyl)-5-nitrobenzoate
CAS90725-68-1
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CBr
InChIInChI=1S/C9H8BrNO4/c1-15-9(12)8-4-7(11(13)14)3-2-6(8)5-10/h2-4H,5H2,1H3
InChIKeyOAEABYNRBPCSQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(bromomethyl)-5-nitrobenzoate (CAS 90725-68-1): A Regiospecific Bifunctional Building Block for Medicinal Chemistry and Impurity Reference Standards


Methyl 2-(bromomethyl)-5-nitrobenzoate (CAS 90725-68-1, molecular formula C₉H₈BrNO₄, molecular weight 274.07 g/mol) is a benzyl bromide–nitroarene bifunctional intermediate of the nitrobenzoate ester class. It features a reactive bromomethyl group at the ortho position and a nitro substituent at the meta (5-) position of the benzoate ring . The compound is a crystalline solid with a melting point of 76–77 °C and a predicted boiling point of 397.3 °C at 760 mmHg . It is primarily employed as a key synthetic intermediate in the preparation of SARS-CoV papain‑like protease (PLpro) inhibitors and is formally designated as Lenalidomide Impurity 17, used as a reference standard for analytical method development and quality control in generic pharmaceutical manufacturing [1].

Why Methyl 2-(bromomethyl)-5-nitrobenzoate Cannot Be Replaced by Other Nitrobenzyl Bromide Isomers or Halogen Analogs


Although several regioisomeric methyl (bromomethyl)nitrobenzoates and halo‑analogs share the same molecular formula (C₉H₈BrNO₄) and are commercially available, their substitution patterns govern both chromatographic behavior and reactivity in downstream transformations. In the context of lenalidomide quality control, methyl 2-(bromomethyl)-5-nitrobenzoate (MMM) must be resolved from at least four co‑occurring genotoxic impurities—including the 3‑nitro, 4‑nitro, and 6‑nitro isomers as well as the chloromethyl analog—within a single validated RP‑HPLC method [1]. A generic substitution with methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1) or methyl 2-(bromomethyl)-4-nitrobenzoate (CAS 133446-99-8) would alter retention time, linearity range, and detection specificity, rendering the analytical method non‑compliant with ICH Q3A/Q3B guidelines. The quantitative evidence below demonstrates that physicochemical, analytical, and regulatory differentiation mandates lot‑specific procurement of the 2‑(bromomethyl)-5‑nitro isomer.

Quantitative Differentiation of Methyl 2-(bromomethyl)-5-nitrobenzoate (90725-68-1) from Closest Analogs


RP‑HPLC Linearity Range Discriminates Methyl 2-(bromomethyl)-5-nitrobenzoate from Co‑Eluting Lenalidomide Genotoxic Impurities

A validated RP‑HPLC method simultaneously quantifies methyl 2-(bromomethyl)-5-nitrobenzoate (MMM) alongside four other lenalidomide genotoxic impurities. MMM exhibits a distinct linearity range of 6.58–90.0 ppm, which differs from the 4‑nitro isomer (MPN: 6.47–89.7 ppm), the 6‑nitro isomer (MON: 3.96–89.1 ppm), the chloromethyl analog (MCN: 4.59–91.2 ppm), and the starting material (MNM: 4.28–90.1 ppm). Baseline chromatographic separation was achieved on an Ascentis Express F5 column (150 × 4.6 mm, 2.7 μm) with UV detection at 210 nm [1].

Analytical Chemistry Pharmaceutical Quality Control Genotoxic Impurity Profiling

Melting Point Distinguishes the 5‑Nitro Isomer from the 3‑Nitro and 4‑Nitro Regioisomers

The melting point of methyl 2-(bromomethyl)-5-nitrobenzoate is 76–77 °C . The isomeric methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1) melts at a lower range of 72–74 °C , while methyl 2-(bromomethyl)-4-nitrobenzoate (CAS 133446-99-8) has not been reported with a published experimental melting point in authoritative databases [1].

Solid-State Characterization Purity Assessment Polymorph Identification

Boiling Point Reflects Isomer-Dependent Intermolecular Interactions and Distillation Feasibility

The predicted boiling point of methyl 2-(bromomethyl)-5-nitrobenzoate is 397.3 °C at 760 mmHg . The 3‑nitro isomer (CAS 98475-07-1) boils at a substantially lower temperature of 370.9 °C at 760 mmHg , whereas the 4‑nitro isomer (CAS 133446-99-8) has a predicted boiling point of 398.4 ± 37.0 °C [1]. The approximately 26 °C difference between the 5‑nitro and 3‑nitro isomers is consistent with altered dipole alignment and crystal packing arising from the nitro group position.

Thermal Stability Purification Feasibility Process Chemistry

Partition Coefficient (LogP) Differentiates the 5‑Nitro Isomer from the 2‑Nitro‑5‑(bromomethyl) Regioisomer

The calculated LogP of methyl 2-(bromomethyl)-5-nitrobenzoate is 2.80 . In contrast, the structurally inverted isomer methyl 5-(bromomethyl)-2-nitrobenzoate (CAS 88071-91-4) has a reported XLogP3 of 2.2 [1]. This 0.6‑log‑unit difference corresponds to an approximately 4‑fold difference in octanol–water partition coefficient, which affects reversed‑phase chromatographic retention and, if the compounds were used as prodrug intermediates, would alter predicted passive membrane permeability.

Lipophilicity Chromatographic Retention Bioavailability Prediction

Regulatory Identity: Distinct Pharmacopeial Impurity Designation Precludes Isomer Interchange in Lenalidomide Quality Control

Methyl 2-(bromomethyl)-5-nitrobenzoate is codified as Lenalidomide Impurity 17 in multiple pharmacopeial and supplier reference standard catalogs [1]. The 3‑nitro isomer (CAS 98475-07-1) is registered as Lenalidomide Impurity 5 [2], while the 4‑nitro isomer (CAS 133446-99-8) is Lenalidomide Impurity 16 [3]. Each impurity possesses a unique CAS number, retention time, and validated acceptance criterion. Regulatory filings (ANDA, DMF) reference these designations explicitly; substituting one impurity standard for another—even where molecular formula and molecular weight are identical—would constitute a deviation from the filed analytical method.

Pharmaceutical Regulation Reference Standards Genotoxic Impurity Control

When to Specify Methyl 2-(bromomethyl)-5-nitrobenzoate (90725-68-1): Evidence‑Driven Application Scenarios


Genotoxic Impurity Reference Standard for Lenalidomide ANDA Filings

This compound is the definitive reference standard for Lenalidomide Impurity 17, required for HPLC method validation in ANDA submissions. The validated RP‑HPLC method (Gaddam et al., 2020) demonstrates that MMM elutes with a distinct retention time and operates within a linearity range of 6.58–90.0 ppm, enabling simultaneous quantification alongside four other genotoxic impurities. Any substitution with methyl 2-(bromomethyl)-3-nitrobenzoate (Impurity 5) or methyl 2-(bromomethyl)-4-nitrobenzoate (Impurity 16) would alter the chromatographic profile and invalidate the regulatory method [1].

Synthetic Intermediate for SARS-CoV Papain‑Like Protease (PLpro) Inhibitor Development

Methyl 2-(bromomethyl)-5-nitrobenzoate is employed as a key alkylating building block in the synthesis of novel, reversible SARS‑CoV PLpro inhibitors, as documented in patent US2011/269834 A1 (Ghosh et al.) and cited in multiple vendor application notes. The bromomethyl group serves as an electrophilic handle for nucleophilic displacement, while the 5‑nitro group modulates the electronic character of the aromatic ring. The ~88% synthetic yield reported for its preparation from methyl 2-methyl-5-nitrobenzoate via NBS bromination provides a benchmark for process chemists .

Quality Control of Raw Materials via Melting Point Identity Testing

The melting point of 76–77 °C differentiates methyl 2-(bromomethyl)-5-nitrobenzoate from the 3‑nitro isomer (72–74 °C) by a margin of 3–5 °C. This difference is sufficient for rapid identity confirmation at goods‑in using standard capillary melting point apparatus, reducing the risk of accepting an incorrect regioisomer that would otherwise pass elemental analysis due to identical molecular formula .

Preparative Chromatography Method Development Requiring Defined LogP

The LogP of 2.80 for the 5‑nitro isomer versus 2.2 for the 2‑nitro‑5‑(bromomethyl) isomer translates to a measurable difference in reversed‑phase retention. When developing preparative HPLC purification protocols for reaction mixtures containing multiple bromomethyl nitrobenzoate species, specifying the correct isomer ensures predictable retention time alignment and avoids co‑elution of structurally similar by‑products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(bromomethyl)-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.